Technical Guide: Synthesis and Characterization of (E)-Octinoxate-13C,d3
Technical Guide: Synthesis and Characterization of (E)-Octinoxate-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Octinoxate-13C,d3, an isotopically labeled version of the common UV-B filter, Octinoxate. Due to a lack of publicly available, detailed synthesis protocols for this specific isotopically labeled compound, this document outlines a proposed synthetic pathway based on established methods for the unlabeled analogue. Furthermore, it compiles and presents the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), derived from available data on unlabeled Octinoxate and isotopically labeled standards. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, labeled internal standard for the quantification of Octinoxate.
Introduction
(E)-Octinoxate, also known as 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a widely used organic compound in sunscreens and other cosmetic products to absorb UV-B radiation. In the fields of drug development and clinical research, the use of stable isotopically labeled (SIL) compounds is crucial for accurate quantification of analytes in complex biological matrices. (E)-Octinoxate-13C,d3 is a SIL version of Octinoxate, incorporating one carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass difference from the native compound, making it an ideal internal standard for quantitative analyses by mass spectrometry-based methods such as GC-MS and LC-MS. The use of SIL internal standards corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Proposed Synthesis of (E)-Octinoxate-13C,d3
The key starting materials for this synthesis would be a ¹³C-labeled 4-iodoanisole (B42571) and a d₃-labeled 2-ethylhexanol, which would be used to prepare a deuterated 2-ethylhexyl acrylate (B77674).
Proposed Reaction Scheme:
The synthesis can be envisioned in two main stages:
-
Preparation of Deuterated 2-ethylhexyl acrylate (d₃): This can be achieved through the esterification of acrylic acid with 2-ethylhexanol-d₃.
-
Heck Coupling Reaction: The palladium-catalyzed reaction of 4-iodoanisole-¹³C with the deuterated 2-ethylhexyl acrylate.
A generalized laboratory-scale procedure based on known Heck reactions for Octinoxate synthesis is provided below.
Experimental Protocol: Proposed Synthesis
Materials:
-
4-iodoanisole-¹³C
-
2-ethylhexyl acrylate-d₃
-
Palladium on carbon (5% Pd/C)
-
Toluene (B28343) (anhydrous)
-
Water (deionized)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodoanisole-¹³C (1 equivalent), 2-ethylhexyl acrylate-d₃ (1.2 equivalents), and anhydrous toluene.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add triethylamine (1.5 equivalents) and 5% palladium on carbon catalyst (0.02 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (E)-Octinoxate-13C,d3 by vacuum distillation or column chromatography on silica (B1680970) gel to yield a clear, colorless to pale yellow oil.
Characterization of (E)-Octinoxate-13C,d3
The synthesized (E)-Octinoxate-13C,d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The spectra of (E)-Octinoxate-13C,d3 will be similar to that of unlabeled Octinoxate, with specific differences due to the isotopic labels.
¹H NMR: The proton NMR spectrum is expected to show the characteristic signals for the ethylhexyl and methoxycinnamate moieties. The signal corresponding to the methoxy (B1213986) group will be absent due to the replacement of protons with deuterium.
¹³C NMR: The carbon NMR spectrum will exhibit signals for all carbon atoms. The signal for the labeled methoxy carbon will show a characteristic coupling to deuterium (a triplet in a proton-decoupled spectrum). The signal for the labeled aromatic carbon will also be present.
Table 1: Expected ¹H and ¹³C NMR Data for (E)-Octinoxate-13C,d3
| Assignment | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
| Methoxy (-OCD₃) | - | ~55 (¹³C-D coupling) |
| Aromatic C-¹³C | - | ~160 |
| Aromatic CH | 6.8 - 7.5 | 114 - 130 |
| Vinylic CH | 6.3 - 7.7 | 115 - 145 |
| Ester C=O | - | ~167 |
| Ester O-CH₂ | ~4.1 | ~67 |
| Ethylhexyl CH | ~1.6 | ~39 |
| Ethylhexyl CH₂ | 1.2 - 1.5 | 23 - 30 |
| Ethylhexyl CH₃ | ~0.9 | 11 - 14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of (E)-Octinoxate-13C,d3.
Expected Molecular Ion: The nominal mass of unlabeled (E)-Octinoxate (C₁₈H₂₆O₃) is 290.19 g/mol . For (E)-Octinoxate-13C,d3, the expected nominal mass will be 294.22 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Table 2: Mass Spectrometry Data for (E)-Octinoxate-13C,d3
| Parameter | Value |
| Molecular Formula | C₁₇¹³CH₂₃D₃O₃ |
| Nominal Mass | 294 g/mol |
| Exact Mass | 294.2235 |
| Expected [M+H]⁺ | 295.2313 |
| Expected [M+Na]⁺ | 317.2133 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is typically employed for Octinoxate analysis.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
Injection Volume: 10 µL.
-
Expected Purity: Commercial standards are typically >98% pure[1].
Visualization of Workflows
Synthetic Pathway
Caption: Proposed synthesis of (E)-Octinoxate-13C,d3 via Heck coupling.
Analytical Workflow for Quantification
Caption: Use of (E)-Octinoxate-13C,d3 as an internal standard.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of (E)-Octinoxate-13C,d3. While a specific, published protocol for the synthesis of this isotopically labeled standard is not available, the proposed route, based on the well-established Heck reaction, offers a reliable method for its preparation. The characterization data presented, extrapolated from known data for the unlabeled compound, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of high-purity (E)-Octinoxate-13C,d3 is essential for the accurate and precise quantification of Octinoxate in various scientific studies, particularly in the fields of toxicology, environmental monitoring, and pharmaceutical research.
